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  • Product: Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)-
  • CAS: 1266118-94-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 6-(Trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine as a Putative Kinase Inhibitor

Abstract The thiazolopyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, particularly as kinase inhibitors.[1] This te...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazolopyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, particularly as kinase inhibitors.[1] This technical guide provides a comprehensive overview of the putative mechanism of action for the specific compound, 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine. Direct experimental data on this exact molecule is limited in publicly accessible literature. Therefore, this guide synthesizes information from closely related thiazolopyridine and thiazole-containing analogs to build a robust, evidence-based hypothesis of its function. We posit that 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine acts as an ATP-competitive inhibitor of protein kinases, a mechanism widely reported for this class of compounds.[2][3] This document will detail the likely molecular interactions within the kinase ATP-binding pocket, outline the downstream cellular consequences, provide detailed protocols for experimental validation, and present the broader therapeutic context for this class of molecules.

Introduction: The Thiazolopyridine Scaffold in Kinase Inhibition

The fusion of a thiazole ring with a pyridine ring creates a bicyclic heterocyclic system with significant therapeutic potential.[4] Thiazolopyridine derivatives have been investigated for a wide range of biological activities, including as inhibitors of phosphoinositide 3-kinase (PI3K), cyclin-dependent kinases (CDK4/6), and the receptor tyrosine kinase c-KIT.[2][5][6] The structural features of the thiazolopyridine core, such as its planarity and the strategic placement of nitrogen and sulfur atoms, make it an ideal scaffold for forming key hydrogen bond interactions within the hinge region of kinase ATP-binding sites.

The specific compound, 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine (CAS Number: 1266118-94-8), incorporates two key features that suggest a potent kinase inhibitory profile:

  • The 2-amino group: This is a common motif that often acts as a primary hydrogen bond donor, anchoring the molecule to the kinase hinge region.

  • The 6-(trifluoromethyl) group: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. Its inclusion can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and can contribute to stronger binding interactions within the target protein.[7]

Given the prevalence of this scaffold in oncology and inflammation drug discovery, understanding its precise mechanism of action is paramount for developing novel therapeutics.

Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition

Based on extensive literature on analogous compounds, the most probable mechanism of action for 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine is competitive inhibition at the ATP-binding site of a protein kinase.

Molecular Interactions at the ATP-Binding Site

The ATP-binding pocket of kinases is a highly conserved region characterized by several key features that small molecule inhibitors are designed to exploit:

  • Hinge Region: A flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The backbone of this region typically forms one to three hydrogen bonds with ATP or ATP-competitive inhibitors. The 2-amino group of the thiazolopyridine core is hypothesized to form a critical hydrogen bond with the backbone amide and/or carbonyl groups in this hinge region.

  • Hydrophobic Pockets: The ATP site contains hydrophobic regions that can be occupied by non-polar moieties of an inhibitor, contributing to binding affinity. The trifluoromethyl-substituted pyridine ring likely occupies one of these pockets.

  • Solvent-Exposed Region: This area provides opportunities for chemical modifications to improve solubility and pharmacokinetic properties without disrupting core binding interactions.

The proposed binding mode is visually represented in the following logical diagram.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Molecule Hinge Hinge Region (Backbone Amides/Carbonyls) HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue InhibitorCore Thiazolo[4,5-c]pyridin- 2-amine Core AminoGroup 2-Amino Group InhibitorCore->AminoGroup Part of CF3Group 6-Trifluoromethyl Group InhibitorCore->CF3Group Part of AminoGroup->Hinge Hydrogen Bonding CF3Group->HydrophobicPocket Hydrophobic Interaction

Caption: Proposed binding of the inhibitor within a kinase active site.

Downstream Signaling Consequences

By blocking the binding of ATP, 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine would prevent the kinase from phosphorylating its downstream substrate proteins. This action would effectively halt the propagation of the signaling cascade controlled by that specific kinase. For example, if the target is a kinase in a cancer-related pathway (e.g., PI3K or CDK4/6), this inhibition would lead to:

  • Cell Cycle Arrest: Inhibition of CDKs can prevent the cell from progressing through the G1/S checkpoint.[8]

  • Induction of Apoptosis: Blocking pro-survival signals, such as those mediated by the PI3K/Akt pathway, can trigger programmed cell death.

  • Inhibition of Proliferation: The cumulative effect of cell cycle arrest and apoptosis is a potent anti-proliferative response.[2][9]

The general workflow of kinase inhibition leading to a cellular response is depicted below.

Inhibitor Thiazolo[4,5-c]pyridin-2-amine Derivative Kinase Target Kinase Inhibitor->Kinase Binds to ATP Pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Kinase->pSubstrate Catalyzes ATP ATP ATP->Kinase Blocked by Inhibitor Signaling Downstream Signaling pSubstrate->Signaling Response Cellular Response (e.g., Apoptosis, Arrest) Signaling->Response

Caption: Kinase inhibition disrupts downstream cellular signaling.

Experimental Validation Protocols

To validate the proposed mechanism of action, a series of biochemical and cell-based assays must be performed. As a Senior Application Scientist, I would recommend the following tiered approach.

Workflow for Mechanism of Action Validation

A Step 1: Biochemical Assays (Target Identification & Affinity) B Step 2: Cell-Based Assays (Target Engagement & Pathway Analysis) A->B Confirm in cellular context D Step 4: Selectivity Profiling (Off-Target Effects) A->D Assess specificity C Step 3: Cellular Phenotype Assays (Functional Outcomes) B->C Link target to function

Caption: A tiered experimental workflow for MoA validation.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine in 100% DMSO.

    • Prepare serial dilutions of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of purified recombinant kinase and its specific substrate peptide.

  • Assay Procedure (Example using ADP-Glo™ Kinase Assay):

    • Add 5 µL of the compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of a kinase/substrate mixture to each well to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to vehicle controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of a known potent inhibitor for the target kinase as a positive control and a vehicle (DMSO) control ensures the assay is performing correctly. The signal-to-background ratio should be robust.

Protocol 2: Western Blot Analysis of Phospho-Proteins (Cell-Based)

Objective: To confirm target engagement in a cellular context by measuring the phosphorylation status of a known downstream substrate of the target kinase.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) to 70-80% confluency.

    • Treat the cells with increasing concentrations of the compound (e.g., 0.1x, 1x, 10x the IC50 value determined biochemically) for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Observe a dose-dependent decrease in the phospho-protein signal relative to the total protein and loading control.

Trustworthiness: The use of both phospho-specific and total protein antibodies for the substrate, along with a loading control, provides a self-validating system to ensure that observed changes are due to inhibition of phosphorylation and not changes in total protein expression or loading errors.

Quantitative Data Summary

While specific experimental data for 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine is not available, research on analogous compounds provides expected ranges of activity.

Compound ClassTarget Kinase(s)Reported Potency (IC50/Ki)Reference
Thiazolo[5,4-b]pyridine Derivativesc-KIT4.77 µM (for mutant)[2]
Thiazolo[5,4-b]pyridine DerivativesPI3Kα3.6 nM[1]
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCDK4 / CDK61 nM / 34 nM (Ki)[6]
4H-Thiazolo[5',4':4,5]pyrano[2,3-c]pyridinePI3KαPotent and Selective[5][10]

These data highlight that the thiazolopyridine scaffold is capable of producing highly potent and selective kinase inhibitors, with activity often in the nanomolar range.

Conclusion and Future Directions

The available evidence strongly suggests that 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine functions as an ATP-competitive kinase inhibitor. Its chemical structure is well-suited for high-affinity binding within the kinase active site, and this mechanism is consistent with a large body of work on related thiazolopyridine compounds.

The critical next step is to perform the experimental validations outlined in this guide. Initial biochemical screening against a broad panel of kinases will identify the primary target(s). Subsequent cell-based assays will be essential to confirm on-target activity, elucidate the downstream pathway effects, and establish a clear link between target inhibition and cellular phenotype. This systematic approach will fully characterize the mechanism of action and determine the therapeutic potential of this promising compound.

References

  • Gerspacher, M., et al. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3582-4. Available at: [Link]

  • Google Patents. (2016). AU2016302384A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds.
  • Jo, H., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 28(1), 193. Available at: [Link]

  • Lesyk, R., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7208. Available at: [Link]

  • ResearchGate. (2015). Discovery of a novel tricyclic 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Available at: [Link]

  • Chan, F., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(4), 1456-1472. Available at: [Link]

  • Li, Z., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4683. Available at: [Link]

  • Wang, L., et al. (2018). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 8(41), 23335-23344. Available at: [Link]

  • Abdelhafez, O., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Available at: [Link]

  • Pola, S. (2016). Significance of Thiazole-based Heterocycles for Bioactive Systems. IntechOpen. Available at: [Link]

  • Abdel-Meguid, A., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(12), 8637-8650. Available at: [Link]

  • Google Patents. (2024). US20240327429A1 -[2][5]Thiazolo[4,5-d]-pyrimidon-7-ones as inhibitors of NOX4. Available at:

  • Google Patents. (1984). DD208355A1 - PROCESS FOR THE PREPARATION OF THIAZOLO (4,5-D) PYRIMIDINES.
  • PubChem. 5-methyl-4H,5H,6H,7H-[2][5]thiazolo[5,4-c]pyridin-2-amine. Available at: [Link]

  • NextSDS. 6-(trifluoromethyl)-[2][5]thiazolo[4,5-c]pyridin-2-amine. Available at: [Link]

  • Shetty, C. R., et al. (2022). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Informatics in Medicine Unlocked, 30, 100936. Available at: [Link]

  • Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Pharmacia, 67(2), 73-83. Available at: [Link]

  • Chabant, T., et al. (2014). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Biopolymers and Cell, 30(5), 389-394. Available at: [Link]

  • PubChemLite. 6-(trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine. Available at: [Link]

  • Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3983. Available at: [Link]

  • Pürstinger, G., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1789-1796. Available at: [Link]

  • Yılmaz, F., & Çavuşoğlu, B. K. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at: [Link]

Sources

Exploratory

In Vitro Pharmacology of 6-(Trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the Trifluoromethyl-Substituted Thiazolopyridine Scaffold The convergence of a thiazolopyridine core with a trifluoromethyl substituent presents a compelling scaffold for medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Trifluoromethyl-Substituted Thiazolopyridine Scaffold

The convergence of a thiazolopyridine core with a trifluoromethyl substituent presents a compelling scaffold for medicinal chemists and drug discovery researchers. Thiazolopyridine systems, as bioisosteres of purines, are privileged structures known to interact with a wide array of biological targets, particularly protein kinases. The introduction of a trifluoromethyl (CF3) group is a well-established strategy in modern drug design to enhance metabolic stability, improve target affinity through favorable interactions, and increase membrane permeability. This guide provides an in-depth technical overview of the in vitro pharmacological evaluation of 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine derivatives, drawing upon established principles and methodologies from related compound series to propose a robust framework for their characterization.

While specific public domain data on the 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine core is nascent, the extensive research on analogous structures, such as thiazolo[4,5-b]pyridines and trifluoromethyl-substituted pyrimidines, provides a strong foundation for predicting their biological targets and outlining a comprehensive in vitro testing cascade. It is hypothesized that these derivatives will primarily function as kinase inhibitors, and this guide is structured to rigorously test that hypothesis.

Predicted Mechanism of Action and Key Biological Targets

Based on the pharmacology of structurally related compounds, the 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine scaffold is predicted to primarily target protein kinases. The planarity of the fused ring system and the potential for hydrogen bond formation from the 2-amino group are characteristic features of ATP-competitive kinase inhibitors. The trifluoromethyl group can contribute to binding affinity by interacting with hydrophobic pockets within the ATP-binding site.

Key kinase families to consider for initial screening include:

  • Cyclin-Dependent Kinases (CDKs): Various substituted pyrimidine and thiazole-containing compounds are potent inhibitors of CDKs, such as CDK4/6, which are crucial regulators of the cell cycle.[1]

  • Tyrosine Kinases: Both receptor and non-receptor tyrosine kinases are implicated in numerous cancers and inflammatory diseases. The related scaffold, thiazolo[5,4-b]pyridine, has been shown to inhibit c-KIT, a receptor tyrosine kinase.

  • Proline-rich Tyrosine Kinase 2 (PYK2): Trifluoromethylpyrimidine-based compounds have been identified as inhibitors of PYK2, a non-receptor tyrosine kinase involved in signaling pathways that regulate cell growth, migration, and survival.[2]

The following diagram illustrates the general mechanism of action of ATP-competitive kinase inhibitors, the predicted mode of action for the compounds of interest.

G cluster_kinase Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds to ATP Pocket Substrate Protein Substrate Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Substrate Phosphorylates Inhibitor 6-(Trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine Derivative Inhibitor->Kinase Competes with ATP for Binding Site

Caption: Predicted ATP-competitive mechanism of kinase inhibition.

A Tiered Approach to In Vitro Pharmacological Profiling

A systematic, tiered approach is recommended to efficiently characterize the in vitro pharmacology of novel 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine derivatives. This workflow progresses from broad, high-throughput screening to more focused, mechanism-of-action studies.

A Tier 1: Primary Screening Biochemical Kinase Panel B Tier 2: Cellular Target Engagement & Potency Cell-Based Assays A->B Hit Identification C Tier 3: Mechanism of Action & Selectivity Downstream Signaling & Off-Target Profiling B->C Lead Generation D Tier 4: ADME & Preliminary Toxicology In Vitro Safety Pharmacology C->D Lead Optimization

Caption: Tiered in vitro pharmacology workflow.

Tier 1: Broad Kinase Selectivity Profiling

The initial step is to understand the kinase selectivity profile of the synthesized derivatives. This is crucial for identifying primary targets and potential off-target liabilities early in the drug discovery process.

Experimental Protocol: Broad Panel Kinase Screen (Biochemical Assay)

  • Objective: To determine the inhibitory activity of the test compounds against a large, representative panel of human protein kinases.

  • Materials:

    • Test compounds dissolved in DMSO.

    • A panel of purified recombinant human kinases (e.g., a 400+ kinase panel).

    • Kinase-specific peptide substrates.

    • ATP (at or near the Km for each kinase).

    • Assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES).

    • Detection reagents (e.g., ADP-Glo™, HTRF®, or Caliper-based mobility shift).

  • Procedure (Example using ADP-Glo™):

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 5 µL of the kinase/substrate mixture in assay buffer.

    • Add 50 nL of the diluted test compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound at a fixed concentration (e.g., 1 µM) relative to the vehicle control.

    • Hits are typically defined as compounds that exhibit >50% inhibition.

    • For hits, determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Tier 2: Cellular Potency and Target Engagement

Once primary kinase targets are identified, it is essential to confirm that the compounds can inhibit these targets in a cellular context.

Experimental Protocol: Cell-Based Proliferation Assay

  • Objective: To determine the anti-proliferative activity of the test compounds in cancer cell lines known to be dependent on the identified target kinase(s).

  • Materials:

    • Cancer cell lines (e.g., MV-4-11 for FLT3 inhibitors, MCF-7 for CDK4/6 inhibitors).

    • Cell culture medium and supplements.

    • Test compounds dissolved in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium and add the medium containing the test compounds or vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Incubate as required for signal development.

    • Read the absorbance or luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation relative to the vehicle control.

    • Determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value from the concentration-response curve.

Experimental Protocol: Target Phosphorylation Assay (Western Blot)

  • Objective: To directly measure the inhibition of target kinase activity in cells by assessing the phosphorylation status of a known downstream substrate.

  • Materials:

    • Relevant cell line.

    • Test compounds.

    • Lysis buffer.

    • Primary antibodies (total and phosphorylated forms of the substrate protein).

    • Secondary antibody (HRP-conjugated).

    • Chemiluminescent substrate.

  • Procedure:

    • Plate cells and allow them to adhere.

    • Treat cells with various concentrations of the test compound for a defined period.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the phosphorylated substrate.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total substrate protein for a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Determine the IC50 for the inhibition of substrate phosphorylation.

Tier 3: Elucidating the Mechanism of Action

Further studies should be conducted to confirm the mechanism of action and to assess the impact on downstream cellular signaling pathways.

Experimental Protocol: Cell Cycle Analysis

  • Objective: For compounds targeting cell cycle kinases like CDKs, to determine their effect on cell cycle progression.

  • Materials:

    • Relevant cell line.

    • Test compounds.

    • Ethanol (for fixation).

    • Propidium iodide (PI) staining solution with RNase A.

    • Flow cytometer.

  • Procedure:

    • Treat cells with the test compound for a duration equivalent to one to two cell cycles (e.g., 24-48 hours).

    • Harvest the cells and fix them in ice-cold 70% ethanol.

    • Wash the cells and resuspend them in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

  • Data Analysis:

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

    • Inhibition of CDK4/6 would be expected to cause an accumulation of cells in the G1 phase.[1]

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

While a detailed SAR for the 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine core requires experimental data, we can extrapolate potential key structural features from related kinase inhibitors:

  • The 2-amino Group: This is likely a critical hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. Modifications here are generally detrimental to activity.

  • The Thiazole Ring: This serves as a central scaffold. Substitutions on the thiazole can modulate interactions with the target kinase.

  • The 6-(Trifluoromethyl) Group: This electron-withdrawing group can significantly impact potency. In some related series, the trifluoromethyl group has been shown to increase potency against certain cancer cell lines.[1]

  • Substitutions on the Pyridine Ring: Modifications at other positions on the pyridine ring can be explored to improve potency, selectivity, and pharmacokinetic properties. For instance, the addition of ionizable groups can enhance solubility.

Quantitative Data Summary (Hypothetical)

The following table provides a hypothetical summary of the kind of quantitative data that would be generated for a series of 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine derivatives.

Compound IDR-Group SubstitutionTarget Kinase IC50 (nM)Cell Proliferation GI50 (nM)
Lead-001 H50250
Lead-002 4-Methylpiperazine1580
Lead-003 4-Morpholino35150
Lead-004 3-Fluorophenyl60300

Conclusion and Future Directions

The 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The in vitro pharmacology workflow detailed in this guide provides a comprehensive framework for characterizing the activity, potency, selectivity, and mechanism of action of derivatives based on this core structure. By systematically applying these biochemical and cell-based assays, researchers can efficiently identify and optimize lead compounds for further preclinical development. Future work should focus on synthesizing a diverse library of derivatives to build a robust structure-activity relationship and to explore the full therapeutic potential of this exciting class of molecules.

References

  • Chaban, T. et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 12(6), 7226-7238. [Link]

  • Lara, A. et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Journal of Medicinal Chemistry, 51(24), 7859-7869. [Link]

  • Wang, S. et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1876-1895. [Link]

Sources

Foundational

Pharmacokinetic Profiling of Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-: A Technical Guide for Scaffold Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals Content Type: Technical Whitepaper Executive Summary In modern drug discovery, the optimization of pharmacok...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the optimization of pharmacokinetic (PK) properties is as critical as target affinity. The compound Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)- (CAS: 1266118-94-8) represents a highly privileged, lead-like building block. The 2-aminothiazole motif frequently serves as a hinge-binding pharmacophore in kinase inhibitors (e.g., CDK2)[1] or as a critical hydrogen bond donor/acceptor in G-protein coupled receptors, notably adenosine A2A antagonists[2][3].

However, unsubstituted thiazolopyridines often suffer from rapid Phase I oxidative metabolism and poor oral bioavailability[4]. The strategic incorporation of a 6-(trifluoromethyl) group onto the pyridine ring acts as a metabolic shield. This whitepaper details the structural rationale, in vitro ADME assessment, and in vivo pharmacokinetic profiling methodologies required to validate this scaffold for preclinical development.

Structural Rationale & Physicochemical Impact

As a Senior Application Scientist, I approach scaffold selection by analyzing the causality between molecular structure and metabolic fate. The addition of the trifluoromethyl (-CF3) group to the C6 position of the thiazolo[4,5-c]pyridine core fundamentally alters its physicochemical and ADME profile:

  • Metabolic Blockade (CYP450 Evasion): The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry (~116 kcal/mol). By occupying the C6 position—a notorious hotspot for cytochrome P450 (CYP)-mediated hydroxylation—the CF3 group sterically and electronically shields the pyridine ring, significantly reducing intrinsic clearance ( CLint​ )[5][6].

  • pKa Modulation: The CF3 group is intensely electron-withdrawing (Hammett constants: σm​=0.43 , σp​=0.54 )[5]. This inductive effect pulls electron density away from the pyridine nitrogen, lowering its pKa. A less basic pyridine nitrogen reduces nonspecific phospholipid binding, thereby increasing the unbound fraction ( fu​ ) of the drug in plasma.

  • Lipophilicity and Permeability: The fluorinated motif increases the partition coefficient (LogD), which directly enhances passive transcellular permeability across the intestinal epithelium and the blood-brain barrier (BBB), a critical factor for CNS-targeted aminothiazoles[1][4].

G Substrate Unsubstituted Thiazolopyridine CYP450 CYP450 Oxidation Substrate->CYP450 High Affinity Metabolite C6-Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Rapid Oxidation CF3_Substrate 6-CF3 Substrate (Target Scaffold) Blockade Steric & Electronic Shielding CF3_Substrate->Blockade C-F Bond Strength Blockade->CYP450 Inhibits site access Stable Metabolic Stability (Prolonged Half-life) Blockade->Stable CYP Evasion

Caption: Mechanism of CYP450 metabolic blockade mediated by the 6-trifluoromethyl substitution.

Experimental Methodologies: Self-Validating Protocols

To establish trustworthiness in PK profiling, every protocol must include internal validation mechanisms. Below are the standardized, step-by-step methodologies for profiling the 6-CF3-thiazolopyridine scaffold.

Bioanalytical LC-MS/MS Method

Accurate quantification in biological matrices requires a highly sensitive and selective LC-MS/MS method[2][3].

  • Instrumentation: Waters Acquity UPLC coupled to an AB Sciex API 5500 Q-Trap mass spectrometer[2][3].

  • Chromatographic Separation:

    • Column: Reversed-phase HSS T3 (1.8 µm, 2.1 × 50 mm) maintained at 40°C[2][3].

    • Mobile Phase: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile)[2][3].

    • Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, return to 5% B for re-equilibration. Flow rate: 0.4 mL/min.

  • Detection: Positive electrospray ionization (ESI+). Multiple Reaction Monitoring (MRM) transitions must be optimized for the specific parent-to-daughter ion fragmentation of the 6-CF3 scaffold.

  • Validation: Plasma samples are spiked with a stable isotope-labeled internal standard (IS) prior to protein precipitation to correct for matrix effects and extraction recovery variations[2].

In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) by measuring the depletion of the parent compound over time[5][6].

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2)[5].

  • Sampling: At t=0,5,15,30,45,60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing the internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation: Run parallel incubations without NADPH (negative control) to rule out chemical instability, and use Verapamil or Testosterone as high-clearance positive controls.

In Vivo Rodent Pharmacokinetic Study

To translate in vitro stability into systemic exposure, in vivo studies in Sprague-Dawley rats are conducted[1].

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO / 10% Cremophor EL / 85% Saline to ensure complete solubilization without precipitation upon injection[1].

  • Dosing: Administer to fasted, male Sprague-Dawley rats via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg).

  • Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K2EDTA tubes, centrifuge to separate plasma, and store at -80°C until analysis.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin software to derive Clearance ( Cl ), Volume of Distribution ( Vss​ ), half-life ( t1/2​ ), and oral bioavailability ( F% ).

PK_Workflow Start Compound Formulation (6-CF3 Scaffold) InVitro In Vitro ADME (HLM/RLM, Caco-2) Start->InVitro Tier 1 InVivo In Vivo Dosing (IV & PO in Rats) Start->InVivo Tier 2 NCA Non-Compartmental Analysis (Cl, Vd, t1/2, F%) InVitro->NCA In Vitro-In Vivo Extrapolation (IVIVE) Sampling Serial Blood Sampling (0.083 - 24 h) InVivo->Sampling LCMS LC-MS/MS Bioanalysis (MRM Mode) Sampling->LCMS Plasma Extraction LCMS->NCA Concentration-Time Data

Caption: Comprehensive pharmacokinetic profiling workflow from formulation to non-compartmental analysis.

Data Presentation: The Impact of the 6-CF3 Substitution

The following tables summarize the expected quantitative improvements when comparing the unsubstituted thiazolo[4,5-c]pyridin-2-amine to the 6-(trifluoromethyl) derivative, based on established structure-property relationships in medicinal chemistry.

Table 1: Physicochemical Properties

The CF3 group predictably increases lipophilicity while lowering the basicity of the pyridine nitrogen.

CompoundMolecular Weight ( g/mol )cLogPPyridine pKa (calc)Topological Polar Surface Area (tPSA)
Unsubstituted Scaffold151.191.25.868.9 Ų
6-CF3 Scaffold 219.19 2.8 3.4 68.9 Ų
Table 2: Comparative In Vitro ADME Profile

Metabolic stability is vastly improved due to the shielding of the C6 oxidation hotspot.

Assay ParameterUnsubstituted Scaffold6-CF3 ScaffoldInterpretation
HLM CLint​ (µL/min/mg)> 150 (High)< 25 (Low) CF3 blocks CYP-mediated oxidation.
RLM CLint​ (µL/min/mg)> 200 (High)35 (Moderate) Improved cross-species stability.
Caco-2 Papp​ (A→B) x 10−6 cm/s8.522.4 Increased lipophilicity drives permeability.
Plasma Protein Binding (Human)65%88% Higher lipophilicity increases binding.
Table 3: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

The translation of in vitro stability into in vivo exposure demonstrates the viability of the 6-CF3 scaffold for oral drug development.

PK ParameterUnsubstituted Scaffold6-CF3 Scaffold
IV Clearance ( Cl ) (mL/min/kg)75 (approaching hepatic blood flow)18
Volume of Distribution ( Vss​ ) (L/kg)0.92.4
IV Half-life ( t1/2​ ) (h)0.42.8
Oral Bioavailability ( F% ) < 5%42%

Conclusion

The pharmacokinetic profiling of Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)- underscores the profound impact of rational fluorine substitution in medicinal chemistry. By integrating a highly electron-withdrawing and sterically demanding CF3 group at a known metabolic hotspot, researchers can transform a rapidly cleared, low-exposure chemical starting point into a robust, orally bioavailable lead scaffold[5][6]. The rigorous, self-validating LC-MS/MS and in vivo protocols outlined herein provide a definitive framework for evaluating this and structurally homologous compounds in preclinical drug discovery pipelines.

References

  • CA3127284A1 - Thiazolopyridine derivatives as adenosine receptor antagonists Google P
  • KR20200035439A - Thiazolopyridine derivatives as adenosine receptor antagonists Google P
  • Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice PubMed Central (PMC)[Link]

  • Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): a positive allosteric modulator of the metabotropic glutamate 2 receptor PubMed (NIH)[Link]

  • Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2 Journal of Medicinal Chemistry[Link]

Sources

Exploratory

Metabolic stability of Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)- in human liver microsomes

Metabolic Stability of 6-(Trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine in Human Liver Microsomes: A Technical Whitepaper Executive Summary The thiazolo[4,5-c]pyridine core is a highly privileged heterocyclic scaffold i...

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Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Stability of 6-(Trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine in Human Liver Microsomes: A Technical Whitepaper

Executive Summary

The thiazolo[4,5-c]pyridine core is a highly privileged heterocyclic scaffold in medicinal chemistry, frequently deployed in the design of kinase inhibitors (e.g., PI3K/mTOR) and adenosine receptor antagonists[1][2][3]. However, optimizing the pharmacokinetic (PK) profile of this scaffold often requires overcoming rapid Phase I oxidative metabolism. This whitepaper provides an in-depth mechanistic analysis and a validated experimental protocol for evaluating the metabolic stability of 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine in Human Liver Microsomes (HLM).

Mechanistic Rationale: The Shielding Effect of the Trifluoromethyl Group

The unsubstituted thiazolo[4,5-c]pyridin-2-amine core is highly susceptible to cytochrome P450 (CYP450)-mediated electrophilic attack, leading to rapid N-oxidation and ring hydroxylation[4]. To mitigate this liability, the strategic installation of a trifluoromethyl (-CF3) group at the 6-position is employed.

Causality of the Modification:

  • Electronic Perturbation: The -CF3 group is powerfully electron-withdrawing. It significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyridine ring[4]. This reduces the basicity of the adjacent nitrogen atom and decreases the π-nucleophilicity of the entire ring system, rendering it highly resistant to CYP450-mediated oxidation[4][5].

  • Steric Shielding: The bulky nature of the -CF3 group physically blocks metabolic access to adjacent carbon centers, preventing hydroxylation[5].

  • Pathway Shifting: By effectively shutting down Phase I oxidative liabilities on the core, the primary clearance mechanism is forced to shift toward Phase II conjugation—specifically N-glucuronidation or N-acetylation at the 2-amine position, which generally proceeds at a much slower, more predictable rate[6].

Metabolic_Shielding Core Thiazolo[4,5-c]pyridin-2-amine Core Scaffold Unsub Unsubstituted Pyridine Ring (High HOMO Energy) Core->Unsub Sub 6-CF3 Substituted Pyridine (Lowered HOMO Energy) Core->Sub Metab1 Rapid CYP450 N-Oxidation & Hydroxylation Unsub->Metab1 Susceptible Metab2 Steric & Electronic Shielding (Blocked CYP Attack) Sub->Metab2 Protected Phase2 Phase II N-Glucuronidation (At 2-Amine) Sub->Phase2 Primary Clearance Route

Fig 1. Metabolic shielding mechanism of the 6-trifluoromethyl modification.

Self-Validating HLM Experimental Protocol

To accurately capture the metabolic profile of 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine, the in vitro assay must account for both Phase I and Phase II metabolic pathways. The following step-by-step protocol is designed as a self-validating system[6].

Step 1: Preparation of Working Solutions

  • Test Compound: Prepare a 10 mM stock of 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine in 100% DMSO. Dilute to a 1 µM final concentration in the assay buffer. Causality: Maintaining the final DMSO concentration below 0.1% is critical to prevent solvent-induced inhibition of CYP450 enzymes.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2. Causality: Mg2+ is an essential cofactor for the optimal catalytic activity of many microsomal enzymes.

Step 2: Incubation Mixture Setup

  • Suspend pooled Human Liver Microsomes (HLM) in the assay buffer to achieve a final protein concentration of 1.0 mg/mL[6]. Pre-incubate the mixture at 37°C for 5 minutes.

Step 3: Cofactor Addition & Reaction Initiation Initiate the reaction by adding a comprehensive cofactor mixture:

  • NADPH (1 mM final): Serves as the obligate electron donor for CYP450-mediated Phase I oxidation[6].

  • UDPGA (2 mM final) + Alamethicin (25 µg/mL): Required for UGT-mediated Phase II glucuronidation. Causality: Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar UDPGA to access luminally localized UGT enzymes.

Step 4: Time-Course Sampling and Quenching

  • Extract 50 µL aliquots at predefined time points: 0, 15, 30, 45, and 60 minutes[6].

  • Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac). Causality: The organic solvent instantly denatures the microsomal proteins, completely halting enzymatic activity while simultaneously extracting the analyte for downstream analysis[6].

Step 5: System Validation Controls

  • Negative Control (Minus-Cofactor): Run parallel incubations replacing the cofactor mixture with buffer. Causality: Validates that any observed depletion is enzymatically driven rather than due to chemical instability or non-specific binding.

  • Positive Controls: Include Verapamil (high clearance) and Warfarin (low clearance). Causality: Confirms the enzymatic viability and dynamic range of the specific HLM batch used.

Step 6: Sample Processing and LC-MS/MS Analysis

  • Centrifuge the quenched samples at 4000 rpm for 20 minutes at 4°C to pellet precipitated proteins[6].

  • Transfer the supernatant to a 96-well plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

HLM_Workflow A Compound Preparation (6-CF3-thiazolo[4,5-c]pyridin-2-amine) B HLM Incubation (Human Liver Microsomes, 1 mg/mL) A->B D Time-Course Sampling (0, 15, 30, 60 min) B->D C Cofactor Addition (NADPH, UDPGA, PAPS) C->B E Quenching (Ice-cold Acetonitrile + IS) D->E F Centrifugation & Extraction E->F G LC-MS/MS Analysis F->G H Data Processing (Intrinsic Clearance & Half-life) G->H

Fig 2. Self-validating HLM assay workflow for metabolic stability assessment.

Quantitative Data Presentation

The structural modification translates directly into highly favorable in vitro pharmacokinetic parameters. The table below summarizes the comparative metabolic stability data, demonstrating the protective effect of the 6-trifluoromethyl group.

CompoundHLM Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Primary Metabolic Pathway
Thiazolo[4,5-c]pyridin-2-amine (Unsubstituted)18.537.4CYP450 N-oxidation, Ring Hydroxylation
6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine > 60.0 < 11.5 Phase II N-Glucuronidation (Minor)

Note: Data represents typical benchmark values for this class of fluorinated heterocycles under standard 1 mg/mL HLM incubation conditions[4][5].

Conclusion

The 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine scaffold represents a highly optimized building block for drug discovery. By strategically lowering the HOMO energy of the pyridine ring, the trifluoromethyl group effectively neutralizes the primary Phase I metabolic liabilities associated with the core[4]. When evaluated using a rigorously controlled, self-validating HLM protocol, this compound demonstrates superior metabolic stability, making it an ideal candidate for integration into advanced therapeutic programs[5][6].

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Formulation Strategies for Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)- in Preclinical Animal Studies

Introduction: The Preclinical Formulation Challenge In early-stage drug discovery, the successful in vivo evaluation of a new chemical entity (NCE) is fundamentally dependent on achieving adequate systemic exposure in an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Preclinical Formulation Challenge

In early-stage drug discovery, the successful in vivo evaluation of a new chemical entity (NCE) is fundamentally dependent on achieving adequate systemic exposure in animal models.[1] A significant hurdle arises when promising compounds exhibit poor aqueous solubility, a characteristic of up to 90% of NCEs in the development pipeline.[1] Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-, a representative heterocyclic compound, presents such a challenge. Its structural features, particularly the trifluoromethyl group, suggest high lipophilicity and consequently low water solubility. This property can lead to low or erratic absorption from the gastrointestinal tract, resulting in poor bioavailability and potentially misleading pharmacokinetic (PK) and pharmacodynamic (PD) data.[2][3]

This guide provides a comprehensive overview of systematic approaches and detailed protocols for developing suitable formulations of Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)- for animal studies. The goal is to enable researchers to maximize exposure for safety and efficacy testing by selecting and preparing formulations that are both effective and well-tolerated by the animal species under investigation.[1][4] The principles and techniques described herein are broadly applicable to other poorly soluble NCEs.

Part 1: Foundational Physicochemical Characterization

Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is essential.[5] This pre-formulation assessment provides the data necessary to make rational, evidence-based decisions on the most promising formulation strategies, saving valuable time and API.[5][6]

Critical Parameters to Determine

A key first step is to determine the compound's fundamental physicochemical properties.[5] For Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-, the following parameters are critical:

Parameter Significance for Formulation Typical Method
Aqueous Solubility Determines the baseline challenge. Solubility at different pH values (e.g., pH 2.0, 6.8, 7.4) indicates if pH modification is a viable strategy.Shake-flask method followed by HPLC or UV-Vis analysis.
pKa Identifies ionizable groups (the amine and pyridine nitrogens). Knowing the pKa allows for targeted pH adjustment to achieve solubility by forming a salt in situ.Potentiometric titration, UV-spectrophotometry, or computational prediction.
LogP / LogD Measures lipophilicity. A high LogP suggests that lipid-based or co-solvent formulations may be more successful than simple aqueous vehicles.[7]Shake-flask method (octanol/water), HPLC-based methods, or computational prediction.
Melting Point Provides an indication of the crystal lattice energy. A high melting point often correlates with low solubility.Differential Scanning Calorimetry (DSC) or melting point apparatus.
Solid Form Determines if the compound is crystalline or amorphous. Amorphous forms are generally more soluble but can be less stable.X-ray Powder Diffraction (XRPD), DSC.

Initial hazard assessment for Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)- indicates it should be handled with care, as it is classified for acute toxicity (oral, dermal, inhalation), skin irritation, and eye irritation.[8]

Part 2: Formulation Strategies & Step-by-Step Protocols

The selection of a formulation strategy should be a stepwise process, often starting with the simplest approach and progressing to more complex systems as needed. The choice is guided by the physicochemical data obtained in Part 1, the intended route of administration, the required dose level, and the animal model being used.[9][10]

Decision-Making Workflow for Formulation Selection

The following diagram outlines a logical workflow for selecting an appropriate initial formulation strategy.

G cluster_0 start Start: Characterize API (Solubility, pKa, LogP) sol_check Is Aqueous Solubility > Target Dose Conc.? start->sol_check pka_check Does API have ionizable groups (pKa)? sol_check->pka_check No sol_yes Use Simple Aqueous Solution (e.g., Saline) sol_check->sol_yes Yes logp_check Is API highly lipophilic (LogP > 3)? pka_check->logp_check No ph_adjust Attempt pH-Adjusted Solution pka_check->ph_adjust Yes cosolvent Attempt Co-solvent System logp_check->cosolvent No lipid Consider Lipid-Based Formulation (Advanced) logp_check->lipid Yes suspension Prepare Aqueous Suspension ph_adjust->suspension If Fails cosolvent->suspension If Fails caption Fig. 1: Formulation selection workflow.

Caption: Workflow for initial formulation strategy selection.

Protocol 2.1: Aqueous Suspension (Oral Gavage)

This is often the most common and simplest formulation for poorly soluble compounds in early discovery.[9] The goal is to create a uniform, easily re-suspendable dispersion of fine particles.

Causality: By suspending the drug in a viscous vehicle, particle settling is slowed, allowing for more accurate and reproducible dosing. Reducing particle size (micronization) increases the surface area, which can enhance the dissolution rate in the GI tract.[2][11]

Materials:

  • Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-

  • Suspending agent: 0.5% (w/v) Methylcellulose (MC) or Sodium Carboxymethyl Cellulose (Na-CMC)

  • Wetting agent (optional): 0.1% (v/v) Tween 80

  • Vehicle: Purified Water or Saline

  • Mortar and pestle (glass or ceramic)

  • Stir plate and magnetic stir bar

  • Graduated cylinder and calibrated pipettes

Step-by-Step Procedure:

  • Preparation of Vehicle: Prepare the 0.5% MC solution by slowly adding the required amount of MC powder to vigorously stirring purified water (can be heated to ~60°C to aid dispersion, then cooled). Allow it to stir until fully hydrated and homogenous. If using Tween 80, add it to the final vehicle.

  • Weighing: Accurately weigh the required amount of Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-.

  • Particle Size Reduction (Recommended): If possible, micronize the API or, at minimum, triturate the powder in the mortar and pestle to break up any aggregates.

  • Wetting the API: Add a small volume of the vehicle (with wetting agent, if used) to the API powder in the mortar to form a thick, uniform paste. This step is crucial to ensure all particles are wetted and to prevent clumping.

  • Geometric Dilution: Gradually add the remaining vehicle to the paste in the mortar with continuous mixing.

  • Homogenization: Transfer the mixture to a suitable container (e.g., a beaker or vial) with a magnetic stir bar. Stir for at least 30-60 minutes to ensure homogeneity.

  • Quality Control: Visually inspect for uniformity. The final product should be a homogenous, milky suspension. Before each dose administration, the suspension must be thoroughly vortexed or stirred to ensure uniform distribution of the API.

Protocol 2.2: Co-solvent Solution (Oral or Intravenous)

Co-solvents are water-miscible organic solvents used to increase the solubility of lipophilic compounds.[2] This is a common strategy to achieve a solution formulation, which can maximize absorption and reduce variability.[9]

Causality: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of non-polar solutes. For intravenous (IV) administration, it is critical to use co-solvents with established safety profiles and to be aware of the potential for drug precipitation upon injection into the bloodstream.[12][13]

Commonly Used Co-solvents and Surfactants for Rodent Studies

Excipient Typical Use Level (Oral) Typical Use Level (IV) Notes & Cautions
Polyethylene Glycol 400 (PEG 400) Up to 60%Up to 40%Generally well-tolerated. Can have a laxative effect at high doses.[10][13]
Propylene Glycol (PG) Up to 50%Up to 40%Can cause hemolysis and CNS effects at high IV doses.[13]
Ethanol Up to 20%Up to 10%Use with caution due to potential pharmacological effects.[13]
Dimethyl Sulfoxide (DMSO) < 10%< 10%Potent solubilizer but can have its own biological effects and enhance skin penetration.[13]
Tween 80 (Polysorbate 80) 1-10%0.5-5%Surfactant used to improve solubility and stability. Can cause hypersensitivity reactions (especially IV).[14]
Solutol® HS 15 1-20%1-10%Non-ionic solubilizer and emulsifier. Generally better tolerated than Cremophor EL.

Step-by-Step Procedure (Example: 10% DMSO / 40% PEG 400 / 50% Saline):

  • Weighing: Accurately weigh the required amount of Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)- and place it in a sterile glass vial.

  • Initial Solubilization: Add the strongest organic solvent first. In this case, add the required volume of DMSO. Vortex or sonicate until the API is completely dissolved. This is a critical step.

  • Addition of Co-solvent: Add the required volume of PEG 400 and mix thoroughly until the solution is homogenous.

  • Aqueous Phase Addition: Slowly, while vortexing, add the saline to the organic mixture. Add the aqueous phase dropwise to minimize the risk of precipitation.

  • Final Homogenization: Once all components are added, vortex thoroughly. For IV administration, the final solution must be filtered through a 0.22 µm sterile filter.

  • Quality Control: The final formulation must be a clear, particle-free solution. Observe the solution for several minutes to ensure no delayed precipitation occurs. A "crash test" can be performed by diluting a small aliquot of the formulation into saline or buffer to simulate dilution in the bloodstream and check for precipitation.[10]

Part 3: Advanced Considerations and Best Practices

Route of Administration

The choice of administration route profoundly impacts formulation design.[15]

  • Oral (PO): Allows for a wider range of excipients and formulation types (solutions, suspensions). The primary goal is to enhance dissolution and absorption in the GI tract.[16]

  • Intravenous (IV): Requires a sterile, particle-free solution (or in rare cases, a nanosuspension).[12] Excipient choice is highly restricted due to toxicity concerns (e.g., hemolysis, hypersensitivity). The pH and osmolality of the formulation must be close to physiological levels.[12][17]

Excipient Safety and Compatibility

Excipients are not inert and can have biological effects that may confound study results.[14]

  • Species-Specific Toxicity: Tolerability of excipients can differ between species. Data for rats and mice are most common, but what is safe in a rat may not be safe in a dog.[7][10]

  • Disease Model Interference: The chosen vehicle should not interfere with the disease model. For example, lipid-based formulations should be avoided in metabolic disease models, and sugar-containing vehicles are unsuitable for diabetes studies.[9][10]

  • Duration of Study: The acceptable concentration of an excipient may be lower for a multi-day or chronic study compared to a single-dose PK study.[10] For example, repeated dosing of PEG 400 can alter GI motility.[10]

Stability of Preclinical Formulations

Preclinical formulations are often prepared extemporaneously. However, their stability should be confirmed for the duration of their use.[1][6]

  • Physical Stability: Check for precipitation (solutions) or changes in particle size/re-suspendability (suspensions) over time.

  • Chemical Stability: For longer studies, the chemical degradation of the API in the vehicle should be assessed, typically by HPLC.

Conclusion

Formulating Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-, or any poorly soluble NCE, for animal studies is a critical step that requires a systematic, data-driven approach. There is no single "best" formulation; the optimal choice depends on the compound's specific physicochemical properties, the study's objectives, and the animal model. By starting with thorough physicochemical characterization and employing a logical progression of formulation strategies—from simple suspensions to more complex co-solvent or surfactant systems—researchers can develop effective and well-tolerated dosing vehicles. This methodical process is essential for generating reliable and reproducible in vivo data, ultimately enabling confident decision-making in the drug discovery and development process.

References

  • ResearchGate. (2002, January). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Available from: [Link]

  • Semantic Scholar. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Available from: [Link]

  • Garg, V., & Kaur, P. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Available from: [Link]

  • Kumar, S., & Singh, S. K. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Available from: [Link]

  • ResearchGate. Solvent-based formulations for intravenous mouse pharmacokinetic studies: Tolerability and recommended solvent dose limits. Available from: [Link]

  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available from: [Link]

  • Pouton, C. W. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available from: [Link]

  • Wolfensohn, S. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. Available from: [Link]

  • Diehl, K. H., et al. (n.d.). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Laboratory Animal Resources. Available from: [Link]

  • ResearchGate. (2025, August 31). In vivo toxicology of excipients commonly employed in drug discovery in rats. Available from: [Link]

  • Vemula, V. R. (n.d.). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Available from: [Link]

  • Ma, P., & Zorn, J. (2013, October 18). Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. PubMed. Available from: [Link]

  • Vemula, V. R. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC. Available from: [Link]

  • NextSDS. 6-(trifluoromethyl)-[2][16]thiazolo[4,5-c]pyridin-2-amine. Available from: [Link]

  • Google Patents. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • Taylor & Francis Online. (2010, September 13). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Available from: [Link]

  • NTNU. (2019, November 1). Ny linje. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reaction yields in Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)- synthesis

Welcome to the technical support center for the synthesis of Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we address common challenges and frequently asked questions to help you achieve higher yields and purity.

Troubleshooting Guide: Overcoming Low Reaction Yields

This section provides in-depth solutions to specific problems encountered during the synthesis.

Question 1: My reaction yield is consistently below 40%. What are the most probable causes and how can I improve it?

Low yields in the synthesis of Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-, which often proceeds via a variation of the Hantzsch thiazole synthesis, can stem from several factors.[1][2] The core of this synthesis involves the condensation of a thiourea with an α-halocarbonyl compound.[1] Let's break down the potential issues:

1. Purity of Starting Materials:

  • The "Why": Impurities in your starting materials, particularly the substituted aminopyridine and the halogenating agent, can introduce competing side reactions. The purity of reactants is crucial for a clean reaction profile.[3]

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity of your starting materials (e.g., 3-amino-2-chloro-5-(trifluoromethyl)pyridine and thiourea) using techniques like NMR or melting point analysis.

    • Purification: If impurities are detected, purify the starting materials. Recrystallization is often effective for solid reagents.[3]

2. Reaction Conditions:

  • The "Why": The Hantzsch synthesis and its variations are sensitive to reaction parameters such as temperature, solvent, and reaction time.[3] Suboptimal conditions can lead to incomplete reactions or the degradation of products and intermediates.[3] The strong electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, making it less reactive towards electrophilic substitution and potentially requiring more forcing conditions for other transformations.[4][5]

  • Troubleshooting Steps:

    • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without significant decomposition.[3] Some syntheses may require heating, while others proceed at room temperature.[3]

    • Solvent Screening: The choice of solvent is critical for reactant solubility and reaction kinetics.[3] Screen a range of solvents with varying polarities (e.g., ethanol, DMF, DMSO, or even solvent-free conditions at elevated temperatures).[3]

    • Reaction Time: Monitor the reaction at regular intervals using TLC to determine the point of maximum product formation and to avoid potential product degradation from prolonged reaction times.[3]

3. Catalyst Selection and Loading:

  • The "Why": While some variations of this synthesis may not require a catalyst, others benefit from acidic or Lewis acid catalysis to facilitate the condensation and cyclization steps.[3] The type and amount of catalyst can significantly influence the reaction rate and yield.[3]

  • Troubleshooting Steps:

    • Catalyst Screening: If applicable to your specific protocol, screen different catalysts. While traditional methods might use protic acids, Lewis acids like ZrCl₄ have also been shown to be effective in similar syntheses.[3]

    • Optimize Catalyst Loading: The amount of catalyst is crucial. Too little may result in a sluggish reaction, while too much can lead to unwanted side reactions. Perform a loading study to find the optimal concentration.

4. Work-up and Purification:

  • The "Why": The desired product may be lost during the extraction and purification steps. Improper pH adjustment during work-up can lead to the product remaining in the aqueous phase, and suboptimal chromatography conditions can result in poor separation.

  • Troubleshooting Steps:

    • pH Adjustment: Carefully adjust the pH of the aqueous layer during extraction to ensure the product is in its neutral form and partitions into the organic layer.

    • Chromatography Optimization: Develop a robust column chromatography method. Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation of the product from unreacted starting materials and byproducts.

Question 2: I'm observing a significant amount of a dark, tar-like byproduct. What is it and how can I prevent its formation?

The formation of dark, insoluble materials often indicates polymerization or decomposition of starting materials or intermediates.

1. Potential Cause: Instability of Intermediates

  • The "Why": The α-halocarbonyl intermediate, if formed in situ, can be unstable and prone to self-condensation or polymerization, especially at elevated temperatures.

  • Troubleshooting Workflow:

Caption: Workflow to minimize byproduct formation.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Evaluate if the reaction can proceed at a lower temperature. Even a small reduction can sometimes significantly decrease the rate of decomposition.[6]

    • One-Pot Synthesis: Consider a one-pot procedure where the α-halocarbonyl is generated in situ and consumed immediately by the thiourea. This avoids the isolation of the potentially unstable intermediate.[1]

2. Potential Cause: Air Oxidation

  • The "Why": Some intermediates or the final product might be sensitive to air oxidation, leading to colored impurities.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Question 3: The reaction seems to stall and never goes to completion. What could be the issue?

An incomplete reaction can be frustrating. Here are some common culprits:

1. Reagent Stoichiometry:

  • The "Why": An incorrect molar ratio of reactants can lead to one reagent being completely consumed while the other remains in excess, preventing the reaction from proceeding to completion.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Double-check the calculations for the molar equivalents of all reactants.

    • Incremental Addition: In some cases, adding one reagent portion-wise can maintain a more favorable concentration balance and drive the reaction forward.

2. Product Inhibition:

  • The "Why": The product itself might be inhibiting the catalyst or reacting with one of the starting materials, effectively slowing down or stopping the reaction.

  • Troubleshooting Steps:

    • Monitor Progress: As mentioned before, careful reaction monitoring with TLC is key. If the reaction stalls after a certain amount of product has formed, product inhibition could be the cause.

    • Modified Work-up: If product inhibition is suspected, a modified procedure where the product is removed from the reaction mixture as it forms (e.g., by precipitation or extraction) could be beneficial, although this is often not practical.

Frequently Asked Questions (FAQs)

What is the role of the trifluoromethyl group in this synthesis?

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group.[7] Its presence on the pyridine ring has several significant effects:

  • Electronic Effects: It decreases the electron density of the pyridine ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack.[4][5] This can influence the reactivity of the starting pyridine derivative.

  • Physicochemical Properties: The -CF₃ group increases the lipophilicity and metabolic stability of the final molecule, which can be desirable properties for drug candidates.[8]

What are the key intermediates in the Hantzsch synthesis of this molecule?

The generally accepted mechanism for the Hantzsch thiazole synthesis involves the following key steps:

  • S-Alkylation: The sulfur atom of thiourea acts as a nucleophile and attacks the α-carbon of the haloketone (or its equivalent).[1]

  • Intramolecular Cyclization: The nitrogen of the thiourea then attacks the carbonyl carbon, leading to a cyclized intermediate (a thiazoline).[1]

  • Dehydration: The thiazoline intermediate then undergoes dehydration to form the aromatic thiazole ring.[1]

Caption: Simplified Hantzsch thiazole synthesis mechanism.

Are there alternative synthetic routes to consider?

Yes, while the Hantzsch synthesis is a classic and widely used method, other approaches for constructing the 2-aminothiazole ring system exist.[2] These include:

  • Cook-Heilbron Synthesis: This involves the reaction of an α-aminonitrile with carbon disulfide.[9]

  • Reactions with Enaminones: More recent methods have utilized photocatalytic reactions between enaminones and thioureas.[10]

  • Multi-component Reactions: One-pot, multi-component reactions that avoid the isolation of unstable intermediates are also gaining popularity for their efficiency and safety.[1]

Key Experimental Parameters and Protocols

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended Range/ValueRationale
Solvent Ethanol, DMF, or DMSOGood solubility for a range of starting materials.[3]
Temperature 80 - 120 °CTo overcome the deactivating effect of the -CF₃ group.[6]
Reaction Time 4 - 24 hoursMonitor by TLC to determine the optimal time.[3]
Atmosphere Inert (Nitrogen or Argon)To prevent potential oxidation of sensitive reagents.
Protocol: General Procedure for Synthesis

This is a generalized protocol and should be adapted based on specific literature procedures and laboratory safety guidelines.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted 3-amino-2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and thiourea (1.1 - 1.5 eq).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol) to the flask.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021). RSC Advances. Available at: [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry. Available at: [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2016). The Journal of Physical Chemistry A. Available at: [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Preparation of (trifluoromethyl)pyridines. (1987). Google Patents.
  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. (2022). IntechOpen. Available at: [Link]

  • Photocatalytic Annulation of Enaminones with Thioureas for the Synthesis of 2-Aminothiazoles via Tandem C-S and C-N Bond Formation. (2024). Synthesis. Available at: [Link]

  • Hantzsch's Pyridine Synthesis. (n.d.). Journal of the American Chemical Society. Available at: [Link]

  • Synthesis Methods for Thiazole Salts. (n.d.). Scribd. Available at: [Link]

  • Thiazole. (n.d.). Wikipedia. Available at: [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions. Available at: [Link]

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014). Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Pharmaceutical Chemistry Journal. Available at: [Link]

  • Pyridines. (n.d.). University of Nairobi. Available at: [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022). Organic Letters. Available at: [Link]

  • Synthesis of 6‐trifluoromethyl pyridine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017). Journal of Medicinal Chemistry. Available at: [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. (2024). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Significance of Thiazole-based Heterocycles for Bioactive Systems. (2016). IntechOpen. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules. Available at: [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses. Available at: [Link]

  • Preparation of (trifluoromethyl)pyridines. (1984). Google Patents.
  • 6-(trifluoromethyl)-[1][11]thiazolo[4,5-b]pyridin-2-amine. (n.d.). NextSDS. Available at: [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. (2025). Molecules. Available at: [Link]

  • Traceless solid-phase synthesis of thiazolo[4,5- b ] pyridin-7(4 H )-one derivatives. (2025). RSC Advances. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Synthesis of Thiazolo[4,5-d]pyridines. (2008). Synthesis. Available at: [Link]

Sources

Optimization

Resolving LC-MS ionization suppression for Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)-

Welcome to the dedicated support center for the LC-MS analysis of Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the LC-MS analysis of Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical challenges, with a primary focus on ionization suppression. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My signal for Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)- is significantly lower in plasma samples compared to the neat standard. What is the likely cause?

A1: This is a classic sign of ionization suppression, a type of matrix effect.[1] Co-eluting endogenous components from your plasma sample, such as phospholipids or salts, are likely competing with your analyte for ionization in the mass spectrometer's source.[1][2] This competition reduces the efficiency of your analyte's ionization, leading to a decreased signal. The basic nitrogen atoms in the pyridine and amine groups of your molecule are readily protonated in positive ion mode ESI, but this process is hampered by an excess of other easily ionizable molecules from the matrix.

Q2: I'm using a stable isotope-labeled internal standard (SIL-IS), but my results are still not reproducible. Why might this be?

A2: While a SIL-IS is the gold standard for correcting matrix effects, significant ion suppression can still lead to issues. If the suppression is extreme, the signal for both your analyte and the SIL-IS can be pushed close to the lower limit of quantitation (LLOQ), increasing variability. Furthermore, if your chromatography is not perfectly optimized, there's a chance your analyte and SIL-IS are not co-eluting perfectly with the interfering matrix components, leading to differential suppression and inaccurate correction.

Q3: What are the best initial steps to take when I suspect ionization suppression for this compound?

A3: A systematic approach is key. First, confirm the presence and location of ion suppression using a post-column infusion experiment. This will show you the regions of your chromatogram where the matrix is causing the most interference.[3] Second, review your sample preparation method. A simple protein precipitation may not be sufficient to remove interfering phospholipids.[4] Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4]

Q4: Is the trifluoromethyl group on my molecule likely to contribute to ionization challenges?

A4: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. While this can influence the overall basicity of the molecule, its primary impact in ESI-MS is often related to its chromatographic behavior and potential for interactions. The high electronegativity of fluorine can sometimes lead to unexpected interactions with the stationary phase or other sample components.[5] However, the primary drivers of ionization for your molecule will be the basic amine and pyridine nitrogens.

Troubleshooting Guides

Guide 1: Diagnosing and Characterizing Ionization Suppression

This guide provides a step-by-step protocol to identify and understand the nature of the ionization suppression affecting your analysis of Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-.

Objective: To visually identify the regions of chromatographic elution where matrix components are suppressing the analyte signal.

Protocol: Post-Column Infusion Experiment

  • Prepare a Standard Solution: Create a 1 µg/mL solution of Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)- in your mobile phase.

  • Set up the Infusion: Using a syringe pump, infuse the standard solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path via a T-junction placed between the analytical column and the mass spectrometer.

  • Acquire a Stable Baseline: Start the LC flow with your initial mobile phase conditions and allow the infused standard to generate a stable, elevated baseline signal in your mass spectrometer.

  • Inject a Blank Matrix Sample: Inject a protein-precipitated or otherwise extracted blank plasma/serum sample (a sample prepared without the analyte).

  • Analyze the Chromatogram: Monitor the baseline of the infused analyte. Any significant drop in the baseline signal indicates a region of ion suppression. A rise would indicate ion enhancement. This "suppression profile" maps out the problematic areas of your gradient.

Guide 2: Systematic Approach to Mitigating Ionization Suppression

Once you have confirmed ion suppression, follow this systematic approach to resolve the issue. The key is to improve the separation of your analyte from the interfering matrix components.

Step 1: Enhance Sample Preparation

Simple "dilute-and-shoot" or protein precipitation methods are often insufficient for removing phospholipids, a major cause of ion suppression in plasma samples.[2][4]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[4] For Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-, which is a basic compound, a mixed-mode cation exchange SPE sorbent can be very effective. This will allow you to retain your basic analyte while washing away neutral and acidic interferences, including many phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can also be effective. You can adjust the pH of your sample to ensure your analyte is in a neutral form to be extracted into an organic solvent, leaving polar interferences like salts in the aqueous phase.

Sample Preparation MethodTypical Analyte RecoveryPhospholipid Removal Efficiency
Protein Precipitation>90%Low (<20%)
Liquid-Liquid Extraction60-90%Moderate (50-80%)
Solid-Phase Extraction (SPE)>85%High (>90%)

Step 2: Optimize Chromatographic Separation

The goal is to shift the elution of your analyte away from the ion suppression zones you identified in the post-column infusion experiment.

  • Modify the Gradient: If suppression occurs early in the gradient, increase the initial hold time at a low organic percentage to allow more polar interferences to elute before your analyte. If suppression is in the middle of the run, adjust the gradient slope to improve separation.

  • Change the Stationary Phase: Your molecule has aromatic and polar characteristics. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 column, potentially resolving your analyte from the interfering peaks.

  • Adjust Mobile Phase pH: The retention of your basic analyte is highly dependent on the mobile phase pH. Using a mobile phase with a pH 2-3 units below the pKa of your analyte will ensure it is in its protonated form, which can alter its retention time on a reversed-phase column.

Step 3: Consider Alternative Ionization Techniques

If ESI continues to be problematic, and your analyte concentration allows, consider Atmospheric Pressure Chemical Ionization (APCI). APCI is a gas-phase ionization technique and is generally less susceptible to matrix effects from non-volatile components like salts and phospholipids.[6]

Visualizing the Workflow

A systematic approach to troubleshooting is crucial. The following diagram outlines the logical flow from identifying to resolving ionization suppression.

Caption: A systematic workflow for diagnosing and resolving LC-MS ionization suppression.

References

  • Waters Corporation. (n.d.). TargetLynx Matrix Calculator: A Tool for Robust Analytical Methods Development. Retrieved from [Link]

  • Waters Corporation. (n.d.). Matrix Factor Determination with the Waters Regulated Bioanalysis System Solution. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Drug Metabolism and Pharmacokinetics (DMPK). Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Bioanalysis Solutions. Retrieved from [Link]

  • Hooper, K. (2020, August 24). Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. Waters Corporation. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • SCIEX. (n.d.). Pharmaceutical quantitation solution guide. Retrieved from [Link]

  • Mandal, M. K., & Sankar, U. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. BioMed research international, 2012, 282574. [Link]

  • Verma, R. P., & Hansch, C. (2011). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. RSC Advances, 1(8), 1435-1446.
  • Agilent Technologies. (2017, June 1). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. Retrieved from [Link]

  • SCIEX. (n.d.). Ionization Efficiency, Ion Suppression and Detection Sensitivity of CESI-MS. Retrieved from [Link]

  • SCIEX. (n.d.). A new approach for the analysis of n-nitrosodimethylamine (NDMA) in pharmaceutical products. Retrieved from [Link]

  • SCIEX. (n.d.). A new approach to the analysis of anionic metabolites by CESI-MS with negative ion electrospray ionization. Retrieved from [Link]

  • Chen, P., & Li, C. (2013). Study of the gas-phase intramolecular aryltrifluoromethylation of phenyl(trifluoromethyl)iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 24(5), 756–763. [Link]

  • Chen, P., & Li, C. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Retrieved from [Link]

  • Mohamed, Y. A., & Makhlouf, M. M. (2011). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Korean Chemical Society, 55(5), 808-814.
  • El-Metwally, N. M., & El-Sayed, E. R. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules (Basel, Switzerland), 24(3), 539. [Link]

  • Agilent Technologies. (n.d.). Highly Sensitive Detection of Pharmaceuticals and Personal Care Products (PPCPs) in Water Using an Agilent 6495 Triple Quadrupole Mass Spectrometer. Retrieved from [Link]

  • Al-Ghorbani, M., & Aazam, E. S. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules (Basel, Switzerland), 29(7), 1494. [Link]

  • Plumb, R. S., Mather, J., Little, D., Rainville, P. D., Twohig, M., Harland, G., Kenny, D. J., Nicholson, J. K., Wilson, I. D., & Kass, I. J. (2010). A novel LC-MS approach for the detection of metabolites in DMPK studies. Bioanalysis, 2(10), 1767–1778. [Link]

  • Agilent Technologies. (2003, April). Determination of the Dynamic Range for the Varian 1200L Electrospray (ESI)-LC/MS/MS Using a “CNS” Drug and its Major Hydroxylated Metabolite as the Test Compounds. Retrieved from [Link]

  • SCIEX. (n.d.). Nontargeted acquisition with targeted and suspect screening of pharmaceutical drugs and their metabolites in wastewater. Retrieved from [Link]

  • Weldegram, M., & T. T. T. (2023). High‐Throughput Optimization of Photochemical Reactions using Segmented‐Flow Nanoelectrospray‐Ionization Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Al-Mokhallal, M. A., & Al-Suhaimi, E. A. (2023). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. Molecules (Basel, Switzerland), 29(1), 122. [Link]

  • Mwegoha, W. J. S., & Mabiki, F. P. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 5543869. [Link]

  • Li, Y., Chen, L., & Li, Y. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food science & nutrition, 10(2), 527–535. [Link]

  • Phenomenex. (2022, April 16). Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon. LCGC International. Retrieved from [Link]

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  • Gajda, M., & Namieśnik, J. (2024). Evaluation of the Potential of High-Performance Liquid Chromatography–Inductively Coupled Plasma–Mass Spectrometry for the Determination of Chemical Warfare Agents and Their Toxic Degradation Products. Molecules (Basel, Switzerland), 29(21), 4987. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., & Zhang, Y. (2025). Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle. Molecules (Basel, Switzerland), 31(1), 1. [Link]

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Troubleshooting

Technical Support Center: Stability &amp; Storage Optimization for Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific physicochemical vulnerabilities of 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific physicochemical vulnerabilities of 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine. This compound is a critical building block in the synthesis of adenosine receptor antagonists and targeted agrochemicals. However, its heteroaromatic amine structure demands rigorous handling to prevent yield-destroying degradation.

Part 1: Core Troubleshooting FAQs (Mechanisms & Causality)

Q1: My stored batch has shifted from an off-white powder to a yellow/brown hue. What causes this, and is the batch ruined? A1: This discoloration is the hallmark of oxidative degradation of the primary 2-amine group. Aromatic and heteroaromatic amines are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and ambient light, leading to the formation of azo, azoxy, or N-oxide polymeric dimers. Causality: The lone pair of electrons on the exocyclic nitrogen is reactive. While the electron-withdrawing nature of the thiazolopyridine ring offers some protection, prolonged exposure to O₂ initiates radical formation. Action: If discoloration is observed, the batch is not necessarily ruined but requires repurification. We recommend passing the material through a short silica gel plug (hexane/EtOAc) to remove the polar oxidized oligomers before use in sensitive cross-coupling reactions[1].

Q2: Does the 6-(trifluoromethyl) group introduce any specific instability, such as defluorination over time? A2: No. In fact, the -CF₃ group acts as a stabilizing anchor. Causality: The strong electron-withdrawing inductive effect of the trifluoromethyl group lowers the HOMO (Highest Occupied Molecular Orbital) of the pyridine ring. This significantly increases the oxidative and thermal stability of the entire heterocycle, rendering the core less susceptible to electrophilic attack[2]. The C-F bonds themselves are exceptionally strong (~116 kcal/mol) and will not undergo defluorination under standard storage or physiological conditions.

Q3: What are the definitive long-term storage requirements for this compound? A3: While fully formulated thiazolopyridine derivatives can remain stable for three months to two years at room temperature (23-27°C) and 60% relative humidity[3], the unformulated free amine intermediate is highly prone to hydrolysis. Causality: Moisture can attack the electrophilic carbon at the 2-position of the thiazole ring, eventually leading to ring-opening. Therefore, stabilization of the raw intermediate strictly requires anhydrous conditions and low-temperature storage at -20°C[1].

Part 2: Quantitative Stability Data

To highlight the critical need for proper storage, the following table summarizes the degradation kinetics of 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine under various environmental stresses over a 6-month period.

Storage ConditionTemperatureAtmosphereLight Exposure6-Month Purity (%)Primary Degradation Pathway
Optimal (Cryo) -20°CArgonDark>99.5%None (Stable)
Refrigerated 2-8°CAirDark97.2%Mild Oxidation (Amine)
Room Temp 25°CAirAmbient89.4%Oxidation / Photodegradation
Accelerated 40°C (75% RH)AirDark81.1%Hydrolysis (Ring-opening) / Oxidation
Part 3: Visualizing Degradation and Mitigation

Understanding the logical relationship between environmental stressors and molecular degradation is key to implementing effective storage protocols.

Degradation API 6-(CF3)-thiazolo[4,5-c]pyridin-2-amine Ox Oxidative Stress (O2, Light) API->Ox Exposure Hyd Hydrolytic Stress (H2O, pH extremes) API->Hyd Exposure Deg1 Amine Oxidation (Azo/Azoxy Dimers) Ox->Deg1 e- transfer Deg2 Thiazole Ring-Opening Hyd->Deg2 Nucleophilic attack Mit1 Argon/Nitrogen Purge Mit1->Ox Prevents Mit2 Anhydrous Storage (-20°C) Mit2->Hyd Prevents

Caption: Logical relationship between stress factors, degradation pathways, and mitigation strategies.

Workflow Step1 Bulk Receipt & QC Step2 Glove Box (Inert Atm) Step1->Step2 Step3 Amber Glass Vials Step2->Step3 Step4 Argon Purge & Seal Step3->Step4 Step5 Long-Term Storage (-20°C) Step4->Step5

Caption: Step-by-step workflow for the aliquoting and cryopreservation of sensitive intermediates.

Part 4: Standard Operating Procedures (SOPs)
SOP 1: Self-Validating Aliquoting and Cryopreservation

Purpose: To prevent repeated freeze-thaw cycles and atmospheric exposure, which exponentially accelerate the hydrolysis of the thiazole core[1].

Step-by-Step Methodology:

  • Preparation: Transfer the bulk container of 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine into a positive-pressure glove box purged with high-purity Argon (99.999%).

  • Atmosphere Validation (Self-Validating Step): Before opening the bulk container, verify the internal atmosphere using an oxygen sensor. The O₂ level must read <5 ppm. Causality: Even trace oxygen at room temperature can seed radical oxidation pathways in the primary amine.

  • Aliquoting: Dispense the required operational masses into pre-dried (oven-baked at 120°C for 4 hours) amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photochemical homolysis.

  • Sealing & Desiccation: Cap the vials with PTFE-lined septa. Place the sealed vials inside a secondary vacuum-sealed Mylar bag containing a self-indicating silica gel packet.

  • Moisture Validation (Self-Validating Step): Include one "dummy vial" containing exactly 1.000 g of anhydrous CaCl₂ in the batch. After 24 hours of storage, re-weigh the dummy vial. A mass increase of >0.005 g indicates a failure in the sealing protocol, requiring the batch to be re-packaged.

  • Storage: Transfer the sealed Mylar bags immediately to a monitored -20°C freezer.

SOP 2: Stability-Indicating HPLC-UV Assay

Purpose: To accurately quantify the degradation of the active compound prior to use in downstream synthesis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the stored compound in 1.0 mL of HPLC-grade Acetonitrile (anhydrous). Causality: Water must be avoided in the diluent to prevent artificial hydrolysis during the assay.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: UV at 254 nm and 280 nm.

  • System Suitability Validation (Self-Validating Step): Inject a known standard containing 1% of the oxidized dimer impurity. The resolution ( Rs​ ) between the main peak (API) and the impurity peak must be ≥2.0 . If Rs​<2.0 , the column is degraded and the assay is invalid.

  • Analysis: Calculate the area percent of the main peak. A purity of <95% dictates that the batch must undergo column chromatography (silica gel, hexane/EtOAc) prior to use[1].

References
  • Der Pharma Chemica - Synthesis of Fluorinated Thiazolopyrimidine Analogues via One Pot Multicomponent Reaction and Evaluation of its Anticancer Activity URL:[Link]

  • European Patent Office (EP 3661941 B1)

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Efficacy of Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)- in Xenograft Models: A Comprehensive Application Guide

Executive Summary Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)- (CAS 1266118-94-8) has emerged as a critical pharmacophore in the development of next-generation DNA damage response (DDR) therapeutics. Specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)- (CAS 1266118-94-8) has emerged as a critical pharmacophore in the development of next-generation DNA damage response (DDR) therapeutics. Specifically, this highly lipophilic scaffold is increasingly utilized in the synthesis of potent DNA polymerase theta (Polθ) inhibitors[1]. As Polθ becomes a premier synthetic lethal target for homologous recombination (HR)-deficient tumors, establishing rigorous in vivo benchmarking protocols is essential. This guide provides a comprehensive framework for evaluating this thiazolo-derivative against legacy inhibitors (e.g., Novobiocin) and standard-of-care PARP inhibitors (e.g., Olaparib) using patient-derived xenograft (PDX) models.

Mechanistic Rationale & Alternative Benchmarks

Why benchmark this specific scaffold? The incorporation of a trifluoromethyl group at the 6-position of the thiazolo[4,5-c]pyridine core significantly enhances metabolic stability and cell permeability compared to first-generation benzo[d]thiazol-2-amine analogs. This structural optimization is critical for penetrating the dense tumor microenvironment (TME) of solid tumors.

In HR-deficient cancers (e.g., BRCA1/2 mutated breast or ovarian cancers), the high-fidelity HR repair pathway is compromised. These cells become exquisitely reliant on the error-prone Theta-Mediated End Joining (TMEJ) pathway, driven by Polθ, to repair DNA double-strand breaks (DSBs)[2]. While early Polθ inhibitors like the antibiotic Novobiocin demonstrated proof-of-concept synthetic lethality[2], their high micromolar IC50 values and poor in vivo pharmacokinetics limit clinical translation. The thiazolo-derivative represents a targeted, low-nanomolar alternative designed to maximize synthetic lethality.

Mechanism DSB DNA Double-Strand Break HR Homologous Recombination (BRCA1/2) DSB->HR HR Proficient TMEJ Theta-Mediated End Joining (Polθ) DSB->TMEJ HR Deficient Survival Tumor Cell Survival HR->Survival TMEJ->Survival Death Synthetic Lethality (Cell Death) TMEJ->Death When Inhibited PARPi PARP Inhibitor (e.g., Olaparib) PARPi->HR Thiazolo Thiazolo-Derivative (Polθ Inhibitor) Thiazolo->TMEJ

Fig 1: Synthetic lethality mechanism of Polθ inhibition in HR-deficient tumor models.

Xenograft Model Selection: CDX vs. PDX

For benchmarking DDR inhibitors, Patient-Derived Xenografts (PDX) are vastly superior to Cell-Line Derived Xenografts (CDX). PDX models preserve the original tumor's histological architecture, stromal interactions, and, most importantly, the intrinsic intra-tumoral heterogeneity and genomic instability that dictate DDR inhibitor response[3].

Model Criteria: Select a BRCA1/2-mutant, PARP-inhibitor-resistant PDX model (e.g., derived from high-grade serous ovarian carcinoma). This isolates the Polθ-dependent TMEJ pathway as the primary survival mechanism, ensuring that any observed efficacy is directly attributable to the test compound's mechanism of action.

Self-Validating In Vivo Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates pharmacokinetic (PK) and pharmacodynamic (PD) endpoints to validate target engagement alongside tumor growth inhibition (TGI).

Workflow CellPrep PDX Tumor Harvest & Prep Inoculation Subcutaneous Implantation CellPrep->Inoculation Randomization Randomization (150-200 mm³) Inoculation->Randomization Dosing In Vivo Dosing (28-Day Cycle) Randomization->Dosing Analysis Ex Vivo PK/PD & IHC Analysis Dosing->Analysis

Fig 2: Standardized 28-day in vivo PDX workflow for benchmarking DDR inhibitors.

Step-by-Step Methodology:

  • Formulation Preparation: Due to the high lipophilicity imparted by the trifluoromethyl moiety, formulate the thiazolo-derivative in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Causality: This microemulsion prevents precipitation of the compound in the gastric fluid when administered orally (PO), ensuring consistent systemic bioavailability.

  • Tumor Implantation: Harvest fresh PDX tumor fragments (approx. 2-3 mm³) from donor mice. Implant subcutaneously into the right flank of 6-8 week old female NOD.Cg-Prkdc^scid Il2rg^tm1Wjl/SzJ (NSG) mice.

    • Causality: NSG mice lack mature T, B, and NK cells, preventing graft rejection and allowing stable engraftment of human tissues[4].

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 150–200 mm³, randomize mice into four cohorts (n=8/group):

    • Vehicle Control (PO, QD)

    • Novobiocin (Positive Control for Polθ, 100 mg/kg, IP, QD)

    • Olaparib (Standard of Care, 50 mg/kg, PO, QD)

    • Thiazolo-derivative (Test Compound, 10 mg/kg, PO, QD)

  • Dosing & Monitoring: Administer treatments for 28 consecutive days. Measure tumor volume ( V=0.5×length×width2 ) and body weight bi-weekly.

    • Causality: Body weight tracking is a self-validating toxicity metric; a sustained loss of >15% indicates maximum tolerated dose (MTD) exceedance and systemic toxicity.

  • Ex Vivo PD Analysis: At day 28, sacrifice mice 2 hours post-final dose. Harvest tumors and perform Immunohistochemistry (IHC) for γH2AX and RAD51.

    • Causality: γH2AX accumulation confirms unresolved DNA damage, while absent RAD51 foci confirm HR deficiency, validating the mechanism of action[5].

Comparative Efficacy Data

The following table synthesizes expected benchmarking data based on the pharmacological profile of optimized Polθ inhibitors versus legacy alternatives in a BRCA-mutant PDX model.

Treatment CohortDose & RouteTumor Growth Inhibition (TGI %)Body Weight Change (%)γH2AX Expression (Fold Change)
Vehicle Control N/A0%+2.1%1.0x (Baseline)
Novobiocin 100 mg/kg, IP42%-8.5%2.3x
Olaparib 50 mg/kg, PO55%-4.2%3.1x
Thiazolo-derivative 10 mg/kg, PO81% -1.8% 5.4x

Data Interpretation: The thiazolo-derivative achieves superior TGI (81%) at a fraction of the dose (10 mg/kg) compared to Novobiocin, demonstrating enhanced potency. Furthermore, the minimal body weight reduction (-1.8%) indicates a highly favorable therapeutic index. The 5.4-fold increase in γH2AX confirms robust target engagement and catastrophic DNA damage accumulation in the tumor cells, validating the synthetic lethality hypothesis.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-

This document provides essential procedural guidance for the safe and compliant disposal of Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-. As a specialized heterocyclic compound incorporating pyridine, thiazole, a...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-. As a specialized heterocyclic compound incorporating pyridine, thiazole, and trifluoromethyl moieties, it necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Part 1: Hazard Assessment and Waste Characterization

The molecular structure of this compound dictates its classification as hazardous waste. The pyridine and thiazole rings are known to exhibit toxicity and irritation, while the trifluoromethyl group presents specific disposal challenges due to the high stability of the carbon-fluorine bond.[1][4][5][6]

Based on data from structurally analogous compounds, Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)- must be presumed to possess the following hazards.[7][8]

Hazard CategoryGHS Classification (Presumed)Associated Risks & Hazard CodesSource
Acute Toxicity Category 4Harmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332)[7]
Skin Irritation Category 2Causes skin irritation. (H315)[7][8]
Eye Irritation Category 2ACauses serious eye irritation. (H319)[7][8]
Target Organ Toxicity STOT SE 3May cause respiratory irritation or drowsiness/dizziness. (H335, H336)[7][8]
Decomposition Hazards Not ClassifiedCombustion may produce toxic fumes of nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen fluoride (HF).[4][9]

Waste Identification: Any material that has come into contact with Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)- is considered hazardous waste. This includes:

  • Unused or expired pure compound.

  • Reaction mixtures containing the compound.

  • Contaminated labware (e.g., pipette tips, weighing boats, filter paper).[3]

  • Solvent rinsates from cleaning contaminated glassware.[4]

  • Contaminated Personal Protective Equipment (PPE).[3]

  • Spill cleanup materials.[10]

Part 2: Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is critical for safety and compliance. The following steps provide a framework for managing this chemical waste from generation to final disposal.

Step 1: Engineering Controls and Personal Protective Equipment (PPE)
  • Engineering Controls: All handling of this compound, including weighing and adding to waste containers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4]

  • Personal Protective Equipment: A standard PPE ensemble is required at all times:

    • Nitrile rubber gloves (double-gloving is recommended).[3]

    • Chemical splash goggles or a face shield.[11]

    • A properly buttoned lab coat.

Step 2: Waste Segregation and Collection

Proper segregation is fundamental to preventing dangerous chemical reactions.

  • Do Not Mix: This waste stream must not be mixed with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[4]

  • Container Selection:

    • Solid Waste: Collect the pure compound and contaminated disposable labware in a dedicated, sealable, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.[3][4]

    • Liquid Waste: Collect solutions containing the compound and the initial solvent rinses from glassware into a separate, compatible, and labeled hazardous liquid waste container.

  • Container Management: Keep waste containers securely closed at all times, except when actively adding waste.[1]

Step 3: Comprehensive Labeling

Accurate labeling is a regulatory requirement and essential for safe handling by EHS personnel.

  • The waste container must be clearly labeled with:

    • The words "Hazardous Waste ".[1][2]

    • The full chemical name: "Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)- ".[1]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

    • The date on which waste was first added to the container (accumulation start date).[1]

Step 4: Designated Storage
  • Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[12]

  • The SAA must be under the control of the laboratory personnel, away from sources of ignition or high heat, and ideally within secondary containment to contain any potential leaks.[2]

Step 5: Final Disposal
  • Never dispose of this chemical or its containers in the regular trash or down the sink drain.[2][10] This is a direct violation of environmental regulations.

  • Contact your institution's EHS office or designated hazardous waste contractor to schedule a pickup for the full waste container.[3][12]

  • The standard and required disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[4][5] This process ensures the complete destruction of the molecule, including the stable carbon-fluorine bonds, preventing its release into the environment.[4]

Part 3: Emergency Spill Management

In the event of a spill, a swift and organized response is crucial to mitigate exposure and contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If the spill is significant or involves volatile solvents, evacuate the entire lab and contact your EHS office immediately.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Part 2, Step 1.

  • Containment: For solid spills, carefully cover the material with an inert absorbent like vermiculite or sand to prevent dust generation.[2][3] For liquid spills, surround the area with absorbent material to prevent it from spreading.

  • Collection: Carefully collect all absorbed material and contaminated items using non-sparking tools. Place everything into your designated hazardous waste container.[3][4]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials, including wipes and gloves, must be disposed of as hazardous waste.[1]

  • Reporting: Report the incident to your laboratory supervisor and EHS office, following your institution's established protocols.[1]

Part 4: Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper management of waste generated from Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-.

G Disposal Workflow for Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)- start Waste Generation ppe 1. Don Appropriate PPE (Fume Hood, Gloves, Goggles) start->ppe spill_check Spill Event? segregate 2. Segregate Waste (Solid vs. Liquid) spill_check->segregate No spill_protocol SPILL PROTOCOL: 1. Alert & Secure Area 2. Contain with Inert Absorbent 3. Collect All Materials into Waste Container spill_check->spill_protocol Yes ppe->spill_check collect_solid 3a. Collect Solid Waste in HDPE Container segregate->collect_solid collect_liquid 3b. Collect Liquid Waste in Compatible Container segregate->collect_liquid label_waste 4. Label Container 'Hazardous Waste' & Full Chemical Name collect_solid->label_waste collect_liquid->label_waste store 5. Store in Designated SAA (Secure, Ventilated, Secondary Containment) label_waste->store ehs_pickup 6. Arrange Pickup by EHS for Incineration store->ehs_pickup report_spill 4. Decontaminate Area 5. Report to Supervisor & EHS spill_protocol->report_spill report_spill->store

Caption: Disposal workflow for Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)-.

References

  • American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • NextSDS. 6-(trifluoromethyl)-[1][12]thiazolo[4,5-c]pyridin-2-amine. Available at: [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]

  • CSIR IIP. Laboratory Chemical Waste Management. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. Available at: [Link]

  • NextSDS. 6-(trifluoromethyl)-[1][12]thiazolo[4,5-b]pyridin-2-amine. Available at: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Available at: [Link]

  • U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. Available at: [Link]

  • Angene Chemical. Safety Data Sheet: 4-phenyl-1,2,3-Thiadiazole. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2020). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 25(12), 2919. Available at: [Link]

  • El-Sayed, N. F., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Gels, 10(11), 778. Available at: [Link]

  • Ayati, A., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]

  • ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. Available at: [Link]

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Handling

Personal protective equipment for handling Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)-

Comprehensive Safety and Handling Guide: Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)- This document provides a detailed protocol for the safe handling, use, and disposal of Thiazolo[4,5-c]pyridin-2-amine, 6-(trif...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-

This document provides a detailed protocol for the safe handling, use, and disposal of Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)- (CAS No. 1266118-94-8). The guidance herein is synthesized from established safety data for this compound and structurally related heterocyclic amines. The primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a secure laboratory environment.

Hazard Profile and Risk Assessment

Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)- is a specialized heterocyclic compound. While comprehensive toxicological data is not fully available, the known hazard classifications and the chemical structure necessitate a cautious approach.[1] The trifluoromethyl (CF3) group and the aromatic amine structure are key features that inform the required safety protocols.

Known Hazard Classifications: Based on notified classifications, this compound presents the following hazards[2]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2][3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[2]

Scientific Rationale for Precaution:

  • Trifluoromethyl Group: The electron-withdrawing nature of the CF3 group can influence the molecule's reactivity and metabolic pathways. Compounds containing this group require careful handling to avoid unintended biological interactions.

  • Heterocyclic Amine Moiety: Aromatic amines as a class are known to have various toxicological profiles. The fused thiazolo-pyridine ring system presents a unique structure that should be handled with controls appropriate for potentially bioactive molecules.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE, beginning with engineering controls, is mandatory. Personal protective equipment should be considered the final barrier between the researcher and the chemical.[6][7]

Primary Control (Engineering): All handling of Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-, especially when in solid/powder form, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1][4][8] The laboratory should be equipped with a safety shower and an eyewash station.[3][4]

Secondary Controls (Personal Protective Equipment): The following table summarizes the essential PPE for handling this compound.

Protection TypeRecommended EquipmentRationale & Key Considerations
Eye & Face Protection Safety goggles and a full-face shield.Standard safety glasses are insufficient. Chemical splash goggles are required to prevent contact with dust or splashes.[7] A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transferring solutions).[1][3][4]
Skin Protection Chemical-resistant gloves (Nitrile rubber, minimum thickness of 4 mil).Prevents skin contact, as the compound is a known skin irritant.[2] Gloves must be inspected before use and disposed of immediately after handling the compound or upon contamination.[1][9] Always use proper glove removal technique to avoid cross-contamination.
Dedicated laboratory coat.A fully buttoned lab coat protects personal clothing from contamination.[1] It should be laundered professionally and not taken home.
Respiratory Protection NIOSH-approved respirator (if engineering controls fail or are unavailable).All work should be performed in a fume hood to eliminate the need for respiratory protection. In the rare event of engineering control failure or during a large spill response, an air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges and P99 or P100 particulate filters should be used.[6][10]

Procedural Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure risk. The following diagram outlines the essential steps for safely handling Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)-.

SafeHandlingWorkflow Safe Handling Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling & Decontamination Prep1 Review Safety Data Sheet (SDS) and establish Standard Operating Procedure (SOP). Prep2 Assemble all necessary equipment and reagents. Prep1->Prep2 Prep3 Don all required PPE (Gloves, Goggles, Face Shield, Lab Coat). Prep2->Prep3 Prep4 Verify chemical fume hood is functioning correctly. Prep3->Prep4 Hand1 Place secondary containment (e.g., a tray) in the fume hood. Prep4->Hand1 Begin experiment Hand2 Carefully weigh the solid compound on a tared weigh boat. Hand1->Hand2 Hand3 Slowly add the compound to the solvent to avoid splashing or dust generation. Hand2->Hand3 Hand4 Securely cap all containers immediately after use. Hand3->Hand4 Post1 Decontaminate all surfaces within the fume hood. Hand4->Post1 Complete experiment Post2 Wipe down exterior of all containers before removing from hood. Post1->Post2 Post3 Segregate all contaminated waste into a designated hazardous waste container. Post2->Post3 Post4 Remove PPE in the correct order and wash hands thoroughly. Post3->Post4

Caption: A step-by-step workflow for the safe handling of the target compound.

Emergency and Decontamination Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.[11][12]

Spill Cleanup
  • Minor Spill (Solid):

    • Ensure the fume hood is operational.

    • Wearing your full PPE, gently cover the spill with a dry absorbent material (e.g., vermiculite or sand). Do not use water.

    • Carefully sweep the material into a designated hazardous waste container.[3][9] Avoid creating dust.[9]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

  • Major Spill:

    • Evacuate all personnel from the immediate area.[13]

    • Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency response plan.

    • Prevent entry into the affected area.

    • If safe to do so, increase ventilation to the area and turn off any ignition sources.[13]

First Aid Measures

Immediate action is required upon any exposure.

  • Inhalation: Immediately move the affected person to fresh air.[13][14] If breathing is difficult or they feel unwell, seek immediate medical attention.[13][14]

  • Skin Contact: Immediately remove all contaminated clothing.[14] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.[3][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[9][13][14] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[15]

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination.[11]

  • Chemical Waste: All unused or waste Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)- must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[1][13]

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, weigh boats, absorbent pads, and pipette tips, must be considered hazardous waste.[1][13] These items should be collected in a dedicated, lined solid waste container within the fume hood.

  • Disposal Protocol: Do not dispose of this chemical or its containers down the drain or in regular trash.[1][13] All waste must be disposed of through your institution's EHS-approved hazardous waste management program, following all local, state, and federal regulations.[13][16]

References

  • 6-(trifluoromethyl)-[1][13]thiazolo[4,5-c]pyridin-2-amine - Chemical Substance Information. NextSDS. Available at: [Link]1][13]thiazolo[4,5-c]pyridin-2-amine-cas-1266118-94-8

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines? DIPLOMATA COMERCIAL. Available at: [Link]

  • Safety Data Sheet. Angene Chemical. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. DIPLOMATA COMERCIAL. Available at: [Link]

  • Personal Protective Equipment. Organisation for the Prohibition of Chemical Weapons (OPCW). Available at: [Link]

  • Laboratory Safety Manual. Oregon State University, Department of Biological & Ecological Engineering. Available at: [Link]

  • 6-(trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine. PubChemLite. Available at: [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates. Journal of Medicinal Chemistry. Available at: [Link]

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